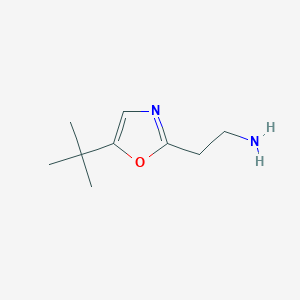

2-(5-Tert-butyloxazol-2-YL)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3 |

InChI Key |

UUHUAUUJDWURLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CCN |

Origin of Product |

United States |

Significance of Oxazole Containing Chemical Entities in Advanced Organic Synthesis and Chemical Biology

The oxazole (B20620) nucleus is a five-membered heterocyclic aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. alliedacademies.orgtandfonline.comnih.gov This arrangement imparts a unique set of electronic and structural properties, making oxazoles a cornerstone in various chemical disciplines. They are classified as aromatic compounds, though less so than their sulfur-containing counterparts, thiazoles, and are considered weakly basic. alliedacademies.orgwikipedia.org

In the realm of chemical biology and medicinal chemistry, the oxazole scaffold is a privileged structure, found in a multitude of natural products and synthetic molecules with a broad spectrum of pharmacological activities. tandfonline.comnih.gov The utility of oxazole derivatives has been demonstrated in the development of therapeutic agents for a wide range of conditions. nih.gov The nitrogen and oxygen atoms within the ring can participate in non-covalent interactions with biological targets like enzymes and receptors, which is crucial for eliciting a biological response. tandfonline.com Consequently, molecules incorporating this ring system have shown activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. alliedacademies.orgnih.govresearchgate.net

Beyond their biological relevance, oxazoles are versatile intermediates in advanced organic synthesis. aip.org Their stable aromatic nature allows them to withstand various reaction conditions, while also being susceptible to specific chemical transformations. tandfonline.com For instance, oxazoles can participate as dienes in Diels-Alder reactions to form pyridine (B92270) systems, a pathway utilized in the synthesis of pyridoxine (B80251) (Vitamin B6) precursors. wikipedia.org Classic synthetic methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis provide reliable routes to this important heterocyclic system. wikipedia.orgnih.gov

Table 1: Examples of Marketed Drugs Containing an Oxazole or Related Scaffold

| Compound Name | Therapeutic Class | Structural Significance |

|---|---|---|

| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) | Contains a diaryl-substituted oxazole propionic acid structure. nih.gov |

| Linezolid | Antibiotic | An oxazolidinone-class antibacterial agent, where the oxazole ring is partially saturated. tandfonline.com |

| Ditazole | Platelet aggregation inhibitor | Features a disubstituted oxazole core. nih.gov |

| Aleglitazar | Antidiabetic | An oxazole-containing dual PPAR agonist. nih.gov |

Contextualization of Ethanamine Scaffolds Within Bioactive Molecule Design

The ethanamine, or aminoethyl, moiety is a fundamental building block in the design and synthesis of bioactive molecules. nih.gov This structural unit, consisting of a two-carbon chain attached to a primary amine, offers a combination of flexibility and functionality that is highly valued in medicinal chemistry. It is present in numerous endogenous compounds, natural products, and synthetic pharmaceuticals, where it often plays a critical role in the molecule's interaction with its biological target.

The primary amine group of the ethanamine scaffold is typically protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with amino acid residues in proteins, such as carboxylate groups in aspartate or glutamate. This capacity for strong, directed interaction is a cornerstone of molecular recognition at many receptor and enzyme active sites. For example, many biogenic amines, which are crucial neurotransmitters and neuromodulators, feature an ethanamine backbone. nih.gov

Furthermore, the ethanamine scaffold serves as a versatile linker, providing a spatial and conformational bridge between other pharmacophoric elements of a molecule. Its synthetic tractability is also a significant advantage; the primary amine can be readily modified through reactions like acylation, alkylation, or reductive amination to generate libraries of analogues for structure-activity relationship (SAR) studies. enamine.net The selective protection of the amine, for instance as a tert-butyloxycarbonyl (Boc) carbamate, is a standard and crucial step in the multi-step synthesis of complex molecules containing this scaffold. orgsyn.org

Table 2: Examples of Bioactive Scaffolds Incorporating an Ethanamine or Related Moiety

| Scaffold/Compound Class | Biological Context | Role of the Ethanamine Moiety |

|---|---|---|

| Tryptamine (B22526) Derivatives | Lipid Metabolism Regulation | Serves as the core backbone for derivatives designed to act as PPARα agonists. nih.gov |

| Biogenic Amines (e.g., Histamine, Dopamine) | Neurotransmission, Physiological Regulation | The aminoethyl group is essential for receptor binding and biological activity. nih.gov |

| Chiral Ethanamine Derivatives | Analytical Chemistry | Used as chiral auxiliaries for the HPLC resolution of amino acid enantiomers. nih.gov |

| Ethylenediamine | Chemical Synthesis | A key precursor and intermediate in the synthesis of a wide range of chemical products. acs.org |

Research Rationale and Scope of Investigation for 2 5 Tert Butyloxazol 2 Yl Ethanamine

Comprehensive Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. princeton.edu This process helps in designing a logical and efficient synthetic plan.

For this compound (I), several logical disconnections can be proposed. A primary and highly logical disconnection occurs at the C2-carbon of the oxazole ring and the adjacent methylene (B1212753) group of the ethanamine side chain (Disconnection A). This approach simplifies the molecule into a 5-tert-butyloxazole synthon (II) and a two-carbon synthon equivalent to an aminoethyl group (III). This strategy focuses on forming the oxazole ring first and then functionalizing the C2 position.

An alternative disconnection involves breaking the bonds that form the oxazole ring itself (Disconnection B), while keeping the side chain precursor intact. This convergent approach might involve disconnecting the O1-C2 and N3-C4 bonds, leading to synthons such as a protected β-aminopropionitrile derivative and a pivaloyl equivalent. This method builds the side chain into a linear precursor before the cyclization step.

A third approach (Disconnection C) would be to disconnect the tert-butyl group, which is generally less favorable as directing its regioselective installation onto a pre-formed oxazole ring can be challenging. Therefore, strategies incorporating the tert-butyl group from the outset via a suitable starting material are preferred.

Key Synthons Identified:

From Disconnection A: 5-tert-butyloxazole-2-carbaldehyde or 2-methyl-5-tert-butyloxazole.

From Disconnection B: Pivalaldehyde (trimethylacetaldehyde) and a protected aminoacetonitrile (B1212223) or β-aminopropionamide derivative.

Established Methodologies for Oxazole Heterocycle Formation

The oxazole ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. researchgate.netresearchgate.net The choice of method for this specific target depends on the precursors identified during retrosynthesis.

Several classical and modern cyclization reactions are suitable for constructing the 5-tert-butyloxazole core.

Van Leusen Oxazole Synthesis: This is a highly efficient one-pot method for producing 5-substituted oxazoles. mdpi.comorganic-chemistry.org It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. nih.govwikipedia.org For the target molecule, using pivalaldehyde as the aldehyde component would directly install the tert-butyl group at the C5 position of the oxazole ring. mdpi.comnih.gov The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tolsulfinic acid to yield the aromatic oxazole ring. organic-chemistry.org

Robinson-Gabriel Synthesis: This is a classic method that involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide. wikipedia.orgsynarchive.com To synthesize the target's core, one would require 2-amino-3,3-dimethyl-2-butanone acylated with a protected β-alanine derivative. The intramolecular cyclization followed by dehydration yields the desired substituted oxazole. nih.govresearchgate.net

Other Modern Methods: Various other methods exist, such as iodine-mediated oxidative cyclizations of enamides or metal-catalyzed annulations of alkynes and nitriles. organic-chemistry.orgresearchgate.net For instance, an N-propargyl amide can undergo cycloisomerization, often catalyzed by gold or zinc complexes, to form the oxazole ring. researchgate.netresearchgate.net

Table 1: Comparison of Key Oxazole Formation Methodologies

| Methodology | Precursors | Key Reagents | Advantages |

|---|---|---|---|

| Van Leusen Synthesis | Aldehyde (e.g., Pivalaldehyde), Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol | High efficiency, mild conditions, one-pot reaction. mdpi.comwikipedia.org |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, P₂O₅, or other dehydrating agents | Classic, reliable method for substituted oxazoles. wikipedia.orgsynarchive.com |

| Metal-Catalyzed Cycloisomerization | N-Propargyl amide | Gold (Au) or Zinc (Zn) catalysts | Good functional group tolerance, modern approach. researchgate.net |

The precursors for the main cyclization reactions often need to be synthesized themselves. For the Robinson-Gabriel synthesis, the required 2-acylamino-ketone is a key intermediate. wikipedia.org This can be prepared by acylating an α-amino ketone. The α-amino ketone itself can be synthesized from the corresponding α-hydroxy ketone or α-halo ketone. The Dakin-West reaction is another route to generate the 2-acylamino-ketone precursor from an amino acid and an acid anhydride.

Methodologies for Introducing the Ethanamine Side Chain and Tert-butyl Substituent

The introduction of the side chain and the tert-butyl group can be achieved through various strategies, largely dependent on the chosen retrosynthetic pathway.

Introducing the Tert-butyl Group: The tert-butyl group is almost universally introduced by using a starting material that already contains this bulky substituent. Pivalaldehyde (for the Van Leusen synthesis) or pivaloyl chloride (as an acylating agent) are common and cost-effective choices. Direct Friedel-Crafts alkylation of a pre-existing heterocycle is often difficult and can lead to a mixture of products, making it a less favorable strategy. youtube.comresearchgate.net

Introducing the Ethanamine Side Chain: There are two primary approaches for installing the ethanamine side chain: functionalizing a pre-formed oxazole or building the oxazole ring onto a precursor already containing the side chain.

Post-Cyclization Functionalization: One could start with 2-methyl-5-tert-butyloxazole. The methyl group's C-H bonds can be activated for functionalization. mdpi.com A common sequence involves radical bromination of the methyl group to form a 2-(bromomethyl)oxazole, followed by nucleophilic substitution with sodium cyanide to yield 2-(5-tert-butyloxazol-2-yl)acetonitrile. The final step is the reduction of the nitrile group to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Pre-Cyclization Installation: A more convergent strategy involves using a precursor that already contains the protected two-carbon side chain. For example, a Van Leusen reaction could be performed between pivalaldehyde and a tosylmethyl isocyanide derivative bearing a protected aminoethyl group at the isocyanide carbon. Alternatively, a Robinson-Gabriel approach could utilize a protected β-amino acid, such as N-Boc-β-alanine, to acylate the amino group of an appropriate amino ketone, thereby incorporating the necessary atoms for the side chain before the cyclization event. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate showcases a multi-step synthesis involving acylation, nucleophilic substitution, and reduction to install a side chain. researchgate.net

Table 2: Strategies for Ethanamine Side Chain Introduction

| Strategy | Key Intermediate | Key Reactions | Notes |

|---|---|---|---|

| Post-Cyclization Functionalization | 2-(5-tert-butyloxazol-2-yl)acetonitrile | Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) | A stepwise approach that builds complexity on the heterocycle. |

| Pre-Cyclization Installation | N-acyl-β-amino ketone | Robinson-Gabriel Cyclodehydration | A convergent approach where the side chain is part of the linear precursor. nih.gov |

Role of Protecting Group Chemistry in Amine Functionalization

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools for temporarily masking reactive functional groups. organic-chemistry.org The primary amine of the ethanamine side chain is a potent nucleophile and base, which can interfere with reactions intended for other parts of the molecule. chemistrysteps.com Therefore, its protection is a critical step to ensure regioselectivity and high yields.

The most common strategy for protecting amines is their conversion to carbamates. masterorganicchemistry.com Carbamate protecting groups, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are widely employed due to their ease of installation, stability under a range of reaction conditions, and selective removal. nih.govvaia.com

The Boc group is particularly favored for its stability towards many nucleophiles and bases, making it compatible with a variety of synthetic transformations. organic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemistrysteps.com The removal of the Boc group is conveniently achieved under acidic conditions, often using trifluoroacetic acid (TFA), which proceeds via the formation of a stable tert-butyl cation and carbon dioxide. chemistrysteps.comorganic-chemistry.org

The Cbz group , on the other hand, is stable under acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). chemistrysteps.com This orthogonality between the Boc and Cbz protecting groups allows for the selective deprotection of one amine in the presence of another, a valuable strategy in more complex syntheses. organic-chemistry.org

Table 1: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation. |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂/Pd) | Stable to acidic and basic conditions. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Stable to acidic conditions and catalytic hydrogenation. |

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is a continuous effort in organic chemistry, driven by the need for more economical, environmentally friendly, and versatile methods. For the synthesis of this compound, key areas of exploration include catalytic carbon-nitrogen bond formation and the application of sustainable synthesis principles.

The formation of the carbon-nitrogen (C-N) bond in the ethanamine side chain is a critical transformation. Modern catalytic methods offer significant advantages over classical approaches, often proceeding with higher efficiency, selectivity, and functional group tolerance under milder conditions. numberanalytics.com

Transition metal catalysis has revolutionized C-N bond formation. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between aryl or vinyl halides/triflates and amines. tcichemicals.com While not directly applicable to the ethanamine side chain synthesis in this specific molecule, the principles can be adapted. For instance, a precursor to the ethanamine side chain could be coupled to a suitable oxazole derivative. Copper-catalyzed C-N coupling reactions are also widely used and can be more cost-effective than palladium-based systems. numberanalytics.com

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. numberanalytics.com Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) can catalyze a variety of C-N bond-forming reactions, often with high enantioselectivity. numberanalytics.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. numberanalytics.com Transaminases, for example, are enzymes that can be used for the synthesis of chiral amines. numberanalytics.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comijpsonline.com In the synthesis of heterocyclic compounds like oxazoles, these principles can be applied in several ways. nih.gov

Alternative energy sources , such as microwave irradiation and ultrasound, can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. ijpsonline.comnih.gov Microwave-assisted organic synthesis (MAOS) has been successfully employed for the synthesis of various heterocyclic compounds. rasayanjournal.co.in

The use of greener solvents , such as water, ionic liquids, or deep eutectic solvents, can reduce the reliance on volatile and often toxic organic solvents. ijpsonline.comfrontiersin.org Solvent-free reactions, where the reactants are ground together, represent an even more environmentally friendly approach. nih.gov

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric reactions. numberanalytics.comnumberanalytics.com The development of recyclable catalysts, including heterogeneous catalysts and those supported on polymers, further enhances the sustainability of a process. frontiersin.org

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. rsc.org

Table 2: Principles of Green Chemistry in Heterocyclic Synthesis

| Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. numberanalytics.com |

| Atom Economy | Utilizing reactions that maximize the incorporation of all starting materials into the final product. numberanalytics.com |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. numberanalytics.com |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or conducting reactions under solvent-free conditions. ijpsonline.com |

| Design for Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce energy consumption. nih.gov |

| Use of Catalysis | Employing catalytic methods (metal, organo-, or biocatalysis) over stoichiometric reagents. numberanalytics.comnumberanalytics.com |

Advanced Purification and Isolation Techniques for Oxazole-Ethanamine Compounds

The purification of the final product and intermediates is a crucial step in any chemical synthesis to ensure the desired level of purity. For oxazole-ethanamine compounds, a combination of techniques is often employed.

Chromatography is the most common method for purifying organic compounds. Flash column chromatography using silica (B1680970) gel is a standard technique for separating the desired product from byproducts and unreacted starting materials on a laboratory scale. acs.orgnih.gov The choice of eluent system (a mixture of solvents) is critical for achieving good separation.

For more challenging separations or for obtaining very high purity, preparative high-performance liquid chromatography (HPLC) can be used. This technique offers higher resolution than flash chromatography. Chiral stationary phases can be employed in HPLC to separate enantiomers of chiral compounds. mdpi.com

Crystallization is another powerful purification technique, particularly for solid compounds. google.com By dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, impurities can be left behind in the solution. This method can often yield highly pure crystalline material.

Liquid-liquid extraction is frequently used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. nih.gov

The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity, solubility) and the required level of purity. Often, a combination of these techniques is necessary to obtain the final product in the desired form.

Reactivity Profiling of the Ethanamine Moiety

The primary amino group of the ethanamine side chain is the most prominent site for nucleophilic reactions, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Character and Derivatization via Amide or Urea (B33335) Linkages

The lone pair of electrons on the nitrogen atom of the ethanamine group confers a strong nucleophilic character, making it readily amenable to acylation and related reactions. The formation of amide and urea derivatives is a common strategy for modifying the properties of this compound.

Amide Bond Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. Standard peptide coupling reagents can also be employed to facilitate this transformation. The choice of coupling agent and reaction conditions can be tailored to the specific substrate.

Urea Formation: The synthesis of urea derivatives is typically achieved by reacting the primary amine with isocyanates or by using phosgene (B1210022) equivalents in a stepwise manner. These reactions generally proceed under mild conditions to afford the desired urea products in good yields.

| Reagent Type | Product | General Reaction Conditions |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Amide | Aprotic solvent (e.g., DCM, DMF), room temperature |

| Acid Chloride | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Isocyanate | Urea | Aprotic solvent (e.g., THF, DCM), room temperature |

Exploration of Salt Forms and Their Chemical Stability

The basic nature of the ethanamine moiety allows for the formation of various acid addition salts. The selection of the counter-ion can significantly influence the physicochemical properties of the compound, such as its solubility, crystallinity, and stability. Common salt forms include the hydrochloride and succinate (B1194679) salts.

The stability of these salt forms is a critical consideration. The hydrochloride salt, being derived from a strong acid, is generally stable under ambient conditions. The stability of salts derived from organic acids, such as succinic acid, can be influenced by factors like temperature and humidity.

| Salt Form | Acid Used | Potential Properties |

| Hydrochloride | Hydrochloric Acid | Generally crystalline, good aqueous solubility |

| Succinate | Succinic Acid | May offer different solubility and melting point profiles |

Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms and the substituents on the ring.

Electrophilic and Nucleophilic Reactions on the Oxazole Core

The oxazole ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. For 5-substituted oxazoles, electrophilic attack is generally favored at the C4-position, although the bulky tert-butyl group at C5 may sterically hinder this position, potentially directing substitution to a lesser extent to other available positions.

Nucleophilic attack on the oxazole ring itself is less common unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present. The C2 position is the most susceptible to nucleophilic attack due to the adjacent oxygen and nitrogen atoms.

Studies of Ring Stability under Varied Chemical Conditions

The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acidic or basic conditions can lead to ring cleavage. The stability of the ring is also influenced by the nature of its substituents. The electron-donating tert-butyl group at the C5 position is expected to enhance the stability of the oxazole ring.

Controlled Modifications of the Tert-butyl Substituent

Direct modification of the tert-butyl group is challenging due to the lack of a reactive handle and the steric hindrance it imposes. Reactions involving the tert-butyl group would likely require harsh conditions that could potentially compromise the integrity of the oxazole ring or other functional groups in the molecule. Therefore, such modifications are generally not a primary route for derivatization of this compound.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The rational design of analogs of this compound is a critical step in understanding how structural modifications influence its interactions with biological targets. SAR studies are instrumental in identifying the key molecular features responsible for a compound's activity, guiding the development of more potent and selective derivatives. The synthetic strategies employed are tailored to allow for systematic and diverse modifications of the parent molecule.

The ethanamine side chain at the 2-position of the oxazole ring presents a primary site for modification. Its length, branching, and the nature of the terminal amino group can significantly impact the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Initial synthetic efforts would likely focus on the elongation or shortening of the alkyl chain. For instance, analogs with aminomethyl, aminopropyl, or aminobutyl groups could be synthesized to probe the optimal distance between the oxazole core and the basic nitrogen atom. Furthermore, the introduction of branching on the ethyl chain, such as a methyl group on the alpha or beta carbon, can provide insights into the steric tolerance of the binding site.

Another key area of investigation is the modification of the primary amine itself. N-alkylation with small alkyl groups (methyl, ethyl) or N-acylation to form amides can alter the hydrogen bonding capacity and basicity of the molecule. The synthesis of secondary and tertiary amines, as well as the introduction of various functional groups through reaction with electrophiles, allows for a comprehensive exploration of the SAR at this position.

Table 1: Representative Analogs with Modified Ethanamine Side Chains

| Compound ID | Modification of Ethanamine Side Chain | Rationale for Modification |

| 1a | N-Methyl-2-(5-tert-butyloxazol-2-yl)ethanamine | Investigate the effect of N-methylation on basicity and activity. |

| 1b | 3-(5-tert-butyloxazol-2-yl)propan-1-amine | Explore the impact of extending the alkyl chain length. |

| 1c | 1-(5-tert-butyloxazol-2-yl)ethan-1-amine | Study the effect of branching on the ethanamine backbone. |

| 1d | N-Acetyl-2-(5-tert-butyloxazol-2-yl)ethanamine | Evaluate the influence of amide formation on activity. |

This table presents hypothetical analogs for the purpose of illustrating a systematic SAR study, as specific experimental data for this compound is not publicly available.

SAR studies in this area would involve replacing the tert-butyl group with other substituents to modulate these properties. Analogs with smaller alkyl groups (e.g., methyl, isopropyl), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl, halogens) at the 5-position would be synthesized. These modifications can provide valuable information on the electronic requirements for optimal activity.

Furthermore, the positional isomer, 2-(4-tert-butyloxazol-2-yl)ethanamine, could be synthesized to understand the importance of the substituent's location on the oxazole ring. The reactivity of the oxazole ring allows for electrophilic substitution, which typically occurs at the C5 position, providing a route to introduce further diversity if the starting material is an unsubstituted oxazole. wikipedia.org

Table 2: Proposed Analogs with Modified Oxazole Ring Substituents

| Compound ID | Modification of Oxazole Ring | Rationale for Modification |

| 2a | 2-(5-Isopropyloxazol-2-yl)ethanamine | Assess the effect of reducing steric bulk at the 5-position. |

| 2b | 2-(5-Phenyloxazol-2-yl)ethanamine | Introduce aromatic character at the 5-position. |

| 2c | 2-(5-Chlorooxazol-2-yl)ethanamine | Investigate the influence of an electron-withdrawing group. |

| 2d | 2-(4-Tert-butyloxazol-2-yl)ethanamine | Determine the importance of substituent position on the oxazole ring. |

This table presents hypothetical analogs for the purpose of illustrating a systematic SAR study, as specific experimental data for this compound is not publicly available.

To explore the potential for interactions with targets that have extended binding sites or to modify the photophysical properties of the molecule, the core scaffold of this compound can be elaborated into larger, conjugated systems. This can be achieved by introducing aromatic or heteroaromatic moieties linked to the oxazole ring or the ethanamine side chain.

For instance, the ethanamine side chain can be used as a handle to attach various chromophores or fluorophores. Alternatively, the oxazole ring itself can be part of a larger conjugated system. The synthesis of such derivatives often involves cross-coupling reactions, such as Suzuki or Stille couplings, if a halogenated precursor of the oxazole is available. The development of conjugated systems can lead to compounds with novel applications, including as fluorescent probes or materials with specific electronic properties.

The synthesis of such complex molecules requires careful planning of the synthetic route, often involving multi-step sequences. The biological evaluation of these conjugated systems would reveal how extending the molecular framework impacts the compound's activity and selectivity.

Table 3: Examples of Core Scaffold Elaboration into Conjugated Systems

| Compound ID | Description of Conjugated System | Potential Application |

| 3a | N-(4-Nitrophenyl)-2-(5-tert-butyloxazol-2-yl)ethanamine | Probe for specific binding interactions through the nitrophenyl group. |

| 3b | 2-(5-(4-Pyridyl)oxazol-2-yl)ethanamine | Introduction of a basic aromatic nitrogen for altered solubility and binding. |

| 3c | 2-(5-tert-Butyl-2-(4-(dimethylamino)styryl)oxazol) | Fluorescent probe with potential for bioimaging applications. |

This table presents hypothetical analogs for the purpose of illustrating a systematic SAR study, as specific experimental data for this compound is not publicly available.

Mechanistic and Theoretical Probes of 2 5 Tert Butyloxazol 2 Yl Ethanamine Structural and Electronic Properties

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

No specific ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or advanced 2D NMR studies (such as COSY, HSQC, or HMBC), could be located for 2-(5-Tert-butyloxazol-2-YL)ethanamine. This information would be crucial for mapping the precise connectivity and chemical environment of each atom within the molecule.

While general fragmentation patterns for classes of compounds like amines are known, specific high-resolution mass spectrometry data for this compound, which would confirm its molecular weight and provide insights into its fragmentation pathways under ionization, were not found.

Similarly, dedicated IR and UV-Vis spectra for this compound are not present in the surveyed scientific literature. IR spectroscopy would identify characteristic vibrational frequencies of its functional groups (e.g., N-H, C=N, C-O), while UV-Vis spectroscopy would provide information about the electronic transitions within the molecule.

Computational Chemistry Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. However, specific computational studies on this compound are absent from public databases.

No published research could be found that applies quantum chemical methods like Density Functional Theory (DFT) to this specific molecule. Such studies would be invaluable for predicting its electronic structure, orbital energies, electrostatic potential, and for corroborating or predicting spectroscopic data.

There is no evidence of molecular dynamics simulations having been performed on this compound. These simulations would offer a dynamic view of the molecule's conformational flexibility and its interactions with surrounding solvent molecules, which are critical for understanding its behavior in different environments.

Molecular Docking Analyses for Ligand-Target Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as this compound, to a specific biological target. The analysis provides insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For a compound like this compound, docking studies would be crucial to understand its potential mechanism of action. The structural features of the molecule suggest several key interaction points. The primary amine of the ethanamine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole (B20620) ring can serve as hydrogen bond acceptors. The bulky tert-butyl group at the C5 position of the oxazole ring is expected to form significant hydrophobic or van der Waals interactions within a corresponding pocket of a target protein.

Research on related heterocyclic compounds, such as oxadiazoles (B1248032) and aminothiazoles, has demonstrated the utility of docking in identifying key binding interactions that correlate with biological activity. nih.govnih.gov For instance, in studies of oxadiazole antibacterials, docking simulations helped to rationalize why hydrophobic substituents were well-tolerated and contributed to potent activity against targets like penicillin-binding proteins. nih.gov Similarly, for this compound, docking simulations against a hypothesized target—for example, an enzyme implicated in bacterial cell wall synthesis or an inflammatory pathway protein—would predict its binding orientation and energy. The results, often expressed as a docking score or binding energy, quantify the binding affinity, with lower energy values typically indicating a more stable complex.

These simulations allow for a virtual screening of compound libraries and provide a structural basis for lead optimization. By visualizing the docked pose of this compound, researchers can hypothesize which modifications to its structure might enhance binding affinity and, consequently, biological activity.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Bacterial Protein Target This table presents a hypothetical example of typical data generated from a molecular docking simulation to illustrate the methodology.

| Parameter | Value/Description |

| Target Protein | Penicillin-Binding Protein 2a (PBP2a) |

| Binding Site | Allosteric Site |

| Docking Score (kcal/mol) | -8.2 |

| Key Interacting Residues | Glu239, Ser240, Met315, Tyr446 |

| Hydrogen Bonds | Ethanamine (-NH2) group with Glu239 backbone carbonyl. |

| Hydrophobic Interactions | Tert-butyl group with side chains of Met315 and Tyr446. |

| Other Interactions | Oxazole ring π-stacking with the phenyl ring of Tyr446. |

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Chemoinformatics approaches are employed to calculate molecular descriptors that quantify the physicochemical properties of the molecules, which are then used as variables in the QSAR model. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the optimization of a lead compound like this compound.

The process involves several key steps:

Data Set Preparation: A series of structural analogs of the lead compound is required, along with their experimentally determined biological activities (e.g., IC₅₀ or MIC values).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be classified into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, polar surface area (PSA), LogP (lipophilicity), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, volume, and other steric parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSAR study would explore how variations in its structure affect a specific biological endpoint. For example, analogs could be synthesized by modifying the substituent at the C5 position (e.g., replacing tert-butyl with other alkyl or aryl groups) or by altering the length of the alkyl chain of the ethanamine moiety.

Structure-activity relationship studies on related heterocyclic cores like oxazoles, thiazoles, and benzimidazoles have shown that specific structural features are critical for activity. nih.govresearchgate.netmdpi.com For example, research on aminothiazoles revealed that while the central ring was crucial, modifications to the N-2 substituent could improve antitubercular activity by over 100-fold. nih.gov A QSAR model for oxazole derivatives could reveal, for instance, that a certain optimal range for lipophilicity (LogP) at the C5 position is required for cell membrane permeability, while the presence of the basic ethanamine group is essential for forming a key ionic interaction with the target. The resulting QSAR equation provides a quantitative basis for these observations, enabling the rational design of more potent and selective analogs.

Table 2: Key Molecular Descriptors for a QSAR Analysis of this compound and Hypothetical Analogs This table illustrates the types of chemoinformatic data used to build a QSAR model.

| Compound | C5-Substituent | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | tert-Butyl | 182.26 | 1.95 | 51.3 | 1 | 3 |

| Analog 1 | Isopropyl | 168.23 | 1.42 | 51.3 | 1 | 3 |

| Analog 2 | Phenyl | 202.25 | 2.30 | 51.3 | 1 | 3 |

| Analog 3 | Methyl | 140.18 | 0.36 | 51.3 | 1 | 3 |

| Analog 4 | Cyclohexyl | 208.31 | 2.98 | 51.3 | 1 | 3 |

Exploration of 2 5 Tert Butyloxazol 2 Yl Ethanamine in Contemporary Chemical Biology Research

Investigation as a Chemical Scaffold for Enzyme Modulators

The inherent structural features of the 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold make it an attractive starting point for the development of enzyme modulators. The oxazole (B20620) ring can participate in hydrogen bonding and π-stacking interactions, while the tert-butyl group can occupy hydrophobic pockets within an enzyme's active or allosteric sites. The ethylamine (B1201723) side chain offers a point for further functionalization to enhance potency and selectivity.

Table 1: BACE-1 Inhibition by Analogous Compounds

| Compound Structure (Analog) | Target | Activity (Ki) | Reference |

|---|---|---|---|

| N-benzyl-2-oxopiperazinone containing inhibitor | BACE-1 | 2 nM | nih.gov |

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, aging, and a range of diseases. The modulation of sirtuin activity is a significant area of therapeutic research. Analogs of this compound, specifically those containing an oxazole ring system, have been identified as potent modulators of sirtuin activity. A notable example is the discovery of oxazolo[4,5-b]pyridines as novel small molecule activators of SIRT1. These compounds were found to be structurally distinct from and more potent than resveratrol, a well-known SIRT1 activator. This discovery highlights the potential of the oxazole scaffold in the design of new sirtuin modulators.

Inhibitors of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance. nih.gov Targeting IAPs is a promising strategy in oncology. Benzoxazole (B165842) derivatives, which share the core oxazole ring with this compound, have been investigated as inducers of apoptosis. In one study, novel benzoxazole derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov The most potent compound, a benzoxazole derivative, not only inhibited VEGFR-2 with an IC50 of 97.38 nM but also induced apoptosis in HepG2 cancer cells by 35.13%. nih.gov This was accompanied by a significant increase in the levels of caspase-3 and BAX, and a decrease in Bcl-2 levels. nih.gov Furthermore, certain benzo[d]oxazole derivatives have been shown to increase apoptosis in cancer cells by inhibiting the activity of the Nrf2 gene. google.com These findings suggest that the oxazole moiety can be a key pharmacophore in the development of pro-apoptotic agents that target IAPs or related pathways.

Table 2: Apoptosis-Inducing Activity of Benzoxazole Analogs

| Compound Class (Analog) | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Benzoxazole derivative | VEGFR-2/Apoptosis | IC50 = 97.38 nM (VEGFR-2); 35.13% apoptosis in HepG2 cells | nih.gov |

| Benzo[d]oxazole derivative | Nrf2 gene | Inhibition of Nrf2 activity, leading to increased apoptosis | google.com |

The versatility of the oxazole scaffold has led to its exploration against a variety of other enzyme targets. For instance, oxazole hydroxamates have been identified as highly selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov One such compound exhibited an IC50 of 59 nM for HDAC6 with a selectivity index of over 200 against HDAC1 and HDAC8. nih.gov This indicates that the oxazole ring can be instrumental in achieving isoform-selective HDAC inhibition. The design of these inhibitors often involves connecting the oxazole ring to a zinc-binding group, and molecular modeling has been used to rationalize the high potency and selectivity. nih.gov

Contributions to Ligand-Receptor Interaction Studies (e.g., 5-HTR1D, informed by related compounds)

Development as Molecular Probes for Biological Systems

The intrinsic properties of the oxazole ring make it a valuable component in the design of molecular probes. Specifically, certain oxazole derivatives exhibit fluorescence, a property that is highly desirable for bioimaging applications. Research has shown that 2,5-diaryl-1,3-oxazoles can function as environment-sensitive ratiometric fluorescent probes. nih.gov These probes, which undergo excited-state intramolecular proton transfer (ESIPT), are used to investigate the physicochemical properties of lipid membranes. nih.gov Molecular dynamics simulations have helped to determine the location of these probes within the lipid bilayer. nih.gov Furthermore, fluorescent oxazole amino acids have been successfully incorporated into proteins in living cells, demonstrating their potential as protein tags for fluorescence microscopy. nih.gov This work suggests that the this compound scaffold could be adapted for the development of novel fluorescent probes to visualize specific cellular components or processes.

Theoretical Frameworks for Predicting Biological Activity

The primary theoretical approaches used for these predictions include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and pharmacophore modeling. Each of these methodologies provides a different lens through which to view the potential bioactivity of a compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological activities. For a novel compound like this compound, a QSAR model would be developed using a dataset of structurally similar oxazole-containing compounds with known activities against a particular biological target.

The process involves calculating a wide range of molecular descriptors for each compound in the training set. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Connectivity indices, topological indices, and structural keys.

3D descriptors: Geometrical properties, steric parameters (e.g., molecular volume and surface area), and electronic properties (e.g., dipole moment and partial charges).

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are used to build the QSAR model. nih.gov The validity and predictive power of the resulting model are then rigorously tested using internal and external validation techniques. nih.gov

For this compound, a hypothetical QSAR study might explore its potential as an inhibitor for a specific enzyme. The model would predict its inhibitory activity (e.g., IC₅₀ value) based on the values of its calculated molecular descriptors. The results would help researchers to understand which structural features of the tert-butyl group, the oxazole ring, or the ethanamine side chain are critical for its biological activity.

Table 1: Hypothetical QSAR Model for Predicting Enzyme Inhibition by Oxazole Derivatives

| Compound ID | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Molecular Weight | LogP | Polar Surface Area (Ų) |

| This compound | N/A | 5.2 | 182.27 | 2.1 | 41.5 |

| Compound A | 8.1 | 7.9 | 170.2 | 1.8 | 38.7 |

| Compound B | 3.5 | 3.8 | 196.3 | 2.5 | 45.1 |

| Compound C | 12.4 | 11.9 | 158.2 | 1.5 | 35.2 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of chemical biology, it is most often used to predict the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein.

The process begins with the three-dimensional structures of both the ligand and the protein, which are typically obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function. This function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

A molecular docking study of this compound could reveal:

Binding Mode: The specific orientation and conformation of the compound within the active site.

Key Interactions: The formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein's amino acid residues. nih.gov

Binding Affinity: A predicted binding energy that can be used to rank its potential potency against other compounds.

For example, docking this compound into the active site of a kinase could show the ethanamine group forming a hydrogen bond with a key aspartate residue, while the tert-butyl group occupies a hydrophobic pocket.

Table 2: Hypothetical Molecular Docking Results for this compound Against Various Kinase Targets

| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Kinase A | -8.5 | Asp145, Leu83, Val37 | 1 | 3 |

| Kinase B | -7.2 | Glu121, Phe167, Ile62 | 1 | 2 |

| Kinase C | -6.1 | Asp98, Tyr15, Met91 | 0 | 4 |

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged/ionizable groups.

Pharmacophore models can be generated in two primary ways:

Ligand-based: When the structure of the target protein is unknown, a set of active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model.

Structure-based: When the three-dimensional structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein are identified to define the pharmacophore.

A pharmacophore model for a target of interest for this compound would define the ideal spatial arrangement of functional groups for binding. This model could then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, or to guide the chemical modification of the initial compound to better fit the pharmacophore and improve its biological activity.

Table 3: Hypothetical Pharmacophore Features for a Target of this compound

| Pharmacophore Feature | Corresponding Moiety in Compound | Distance to Hydrophobic Center (Å) |

| Hydrogen Bond Donor | Ethanamine (-NH₂) | 4.5 |

| Hydrogen Bond Acceptor | Oxazole Nitrogen | 3.2 |

| Hydrophobic Center | Tert-butyl Group | 0.0 |

| Aromatic Ring | Oxazole Ring | 2.1 |

Future Perspectives and Emerging Directions in Research on Oxazole Ethanamine Systems

Expansion into Macrocyclic and Macro-oligomeric Architectures

The development of macrocyclic and macro-oligomeric structures is a promising avenue for enhancing the therapeutic potential of various molecular scaffolds. This approach is particularly relevant for targets such as the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. mdpi.com

While direct examples of 2-(5-tert-butyloxazol-2-yl)ethanamine in macrocyclic BACE-1 inhibitors are not prevalent in the literature, the principles of their design offer a clear roadmap for future research. BACE-1 inhibitors often feature macrocyclic structures to improve their binding affinity and selectivity. nih.govresearchgate.net The oxazole (B20620) ring, with its defined geometry and capacity for hydrogen bonding, can serve as a crucial component in such architectures. tandfonline.comsemanticscholar.org The ethanamine side chain of the title compound provides a versatile anchor point for cyclization, allowing for the creation of diverse macrocyclic libraries.

Future research could focus on synthesizing a variety of macrocyclic compounds incorporating the this compound core. By varying the length and nature of the linking chain, it would be possible to fine-tune the conformational properties of the resulting macrocycles, optimizing their interaction with the BACE-1 active site. The tert-butyl group, a bulky and lipophilic moiety, can also play a significant role in modulating the pharmacokinetic properties of these potential inhibitors.

A recent study on oxazole-based macrocycles demonstrated their potential as anti-coronaviral agents, highlighting the versatility of this structural class in targeting different enzymes. nih.gov This further supports the exploration of similar macrocyclic structures derived from this compound for various therapeutic targets, including BACE-1.

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. rsc.org This approach utilizes small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and linked together to generate more potent and selective drug candidates.

The this compound molecule, with a molecular weight that can be tailored, is an ideal candidate for inclusion in fragment libraries. The oxazole-ethanamine core represents a valuable pharmacophore that can engage in various interactions with protein targets. rsc.org The tert-butyl group provides a vector for exploring hydrophobic pockets, while the primary amine can be readily modified to grow the fragment into a more complex molecule.

The general utility of oxazole derivatives as structural fragments in drug discovery is well-established. rsc.org Their ability to participate in hydrogen bonding and π-stacking interactions makes them attractive components for designing ligands that can effectively bind to protein active sites.

Future FBDD campaigns could screen libraries containing this compound and its analogs against a wide range of therapeutic targets. High-throughput screening techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be employed to identify binding modes and guide the subsequent optimization process. This approach offers a systematic and efficient way to explore the chemical space around the oxazole-ethanamine scaffold and discover novel drug candidates.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. frontiersin.org These computational tools can be used to predict the biological activity of novel compounds, optimize their properties, and even design new synthetic routes. jcchems.com

In the context of oxazole-ethanamine systems, AI and ML algorithms can be trained on existing data for oxazole-containing compounds to predict the potential therapeutic applications of new derivatives like this compound. jcchems.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, enabling the in silico design of more potent and selective molecules. jcchems.com

The future of research in this area will likely involve a close synergy between computational and experimental approaches. AI and ML will be instrumental in prioritizing the synthesis of the most promising compounds, thereby streamlining the drug discovery pipeline and reducing the time and resources required to bring new therapies to the clinic.

Potential in Advanced Materials Science Through Structural Modification

Beyond their applications in medicinal chemistry, oxazole derivatives also hold significant promise in the field of advanced materials science. ijpsonline.com The unique electronic and photophysical properties of the oxazole ring make it a valuable building block for the development of novel organic materials with a wide range of applications. ijpsonline.com

For example, the structural modification of the this compound scaffold could lead to the creation of new fluorescent dyes, organic light-emitting diodes (OLEDs), and chemosensors. The tert-butyl group can enhance the solubility and processability of these materials, while the ethanamine moiety provides a handle for further functionalization and incorporation into larger polymeric structures.

The general applications of oxazole derivatives in materials science are diverse. They have been used as corrosion inhibitors, dyes, and even in the development of pesticides and herbicides. ijpsonline.com This versatility stems from the tunable electronic properties of the oxazole ring, which can be modulated through the introduction of different substituents.

Future research in this direction could explore the synthesis and characterization of polymers and other advanced materials derived from this compound. By systematically varying the chemical structure, it may be possible to create materials with tailored optical, electronic, and mechanical properties, opening up new possibilities in areas such as optoelectronics, sensing, and coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.